

N-benzyl-N-(2-hydroxyethyl)acetamide SMILES string

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Compound of Interest

Compound Name:	<i>N-benzyl-N-(2-hydroxyethyl)acetamide</i>
CAS No.:	15568-60-2
Cat. No.:	B8774147

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Technical Whitepaper: Structural Analysis and Synthetic Utility of **N-benzyl-N-(2-hydroxyethyl)acetamide**

Chemical Identity & Structural Topology

N-benzyl-N-(2-hydroxyethyl)acetamide represents a versatile bifunctional scaffold in organic synthesis.^[1] It functions primarily as a "linker" molecule, offering a stable amide core decorated with a lipophilic benzyl group and a reactive primary alcohol handle. This specific topology makes it a critical intermediate in the development of peptidomimetics, surfactants, and heterocyclic pharmaceuticals (e.g., oxazolidinones).

Core Identifiers

Parameter	Data
IUPAC Name	N-benzyl-N-(2-hydroxyethyl)acetamide
SMILES	<chem>CC(=O)N(CCO)Cc1ccccc1</chem>
Molecular Formula	
Molecular Weight	193.24 g/mol
Key Precursor	N-Benzylethanolamine (CAS 104-63-2)

SMILES Parsing & Connectivity

The SMILES string CC(=O)N(CCO)Cc1ccccc1 encodes the specific connectivity required to distinguish this molecule from its isomers (such as N-benzyl-2-hydroxyacetamide).[\[1\]](#)

- CC(=O): Defines the acetyl group (carbonyl core).[\[1\]](#)
- N(...): The central tertiary nitrogen atom.[\[1\]](#)
- (CCO): The 2-hydroxyethyl arm attached to the nitrogen.[\[1\]](#)
- Cc1ccccc1: The benzyl group (methylene bridge + phenyl ring) attached to the nitrogen.

Physicochemical Profile

Understanding the physicochemical properties is essential for predicting the molecule's behavior in biological assays and synthetic workups.[\[1\]](#) The presence of the free hydroxyl group significantly lowers the LogP compared to fully alkylated acetamides, improving aqueous solubility.

Property	Value (Predicted/Experimental)	Significance
LogP (Octanol/Water)	-0.8 – 1.1	Moderate lipophilicity; suitable for CNS-active fragments.[1]
H-Bond Donors	1 (OH)	The alcohol is the sole donor; the amide N is fully substituted. [1]
H-Bond Acceptors	2 (C=O, OH)	Facilitates interaction with polar solvent systems.[1]
Rotatable Bonds	4	High flexibility in the hydroxyethyl and benzyl arms. [1]
Topological Polar Surface Area (TPSA)	~40.5 Å ²	Suggests good membrane permeability (Rule of 5 compliant).

Synthetic Pathways & Causality[1]

The synthesis of **N-benzyl-N-(2-hydroxyethyl)acetamide** relies on the selective acetylation of the secondary amine precursor, N-benzylethanolamine.

The Challenge: Chemoselectivity

The precursor contains two nucleophilic sites: the secondary amine and the primary alcohol.[1]

- Amine Nucleophilicity: Generally higher than oxygen.[1]
- Reaction Control: To prevent O-acetylation (ester formation), the reaction must be conducted under controlled temperatures using a mild acylating agent or by exploiting the kinetic favorability of amide formation.[1]

Optimized Protocol: Selective N-Acetylation

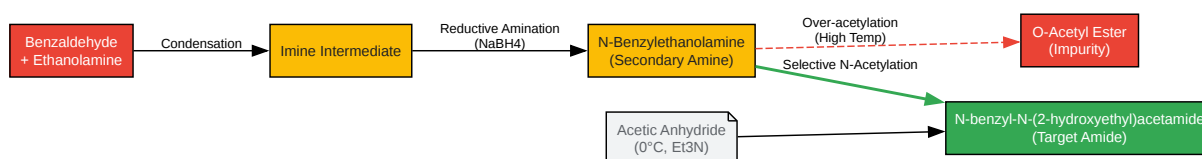
Reagents: N-Benzylethanolamine, Acetic Anhydride (

), Triethylamine (

), Dichloromethane (DCM).[1]

- Setup: Dissolve N-benzylethanolamine (1.0 eq) in anhydrous DCM (0.5 M concentration).
Add (1.2 eq) as a proton scavenger.
- Addition: Cool the solution to 0°C. Add Acetic Anhydride (1.1 eq) dropwise over 20 minutes.
 - Expert Insight: Cooling is critical.[1] Higher temperatures increase the kinetic energy of the alcohol molecules, raising the risk of ester byproduct formation.
- Monitoring: Stir at 0°C for 1 hour, then warm to Room Temperature (RT). Monitor via TLC (Mobile phase: 5% MeOH in DCM). The amide product will appear less polar than the amine but more polar than the ester byproduct.
- Workup: Quench with saturated to neutralize acetic acid byproducts. Extract with DCM.
- Purification: If O-acetylation is observed (ester spot on TLC), treat the crude mixture with in MeOH for 30 minutes. This selectively hydrolyzes the unstable ester while leaving the robust amide bond intact.

Visualized Synthesis Workflow



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Caption: Step-wise synthesis from raw materials to the target amide, highlighting the critical divergence point for O-acetylation impurities.

Analytical Characterization (Self-Validating System)

To confirm the structure and purity, the following spectral signatures must be identified.

- ¹H NMR (Chloroform-d):
 - Rotamers: Due to the restricted rotation around the

bond, you will likely observe two sets of signals (approx 60:40 ratio) for the acetyl methyl group and the benzyl methylene protons.[1]
 - Diagnostic Signals:
 - ~2.10 ppm (Singlet, 3H,

).
 - ~4.60 ppm (Singlet/Split, 2H,

).
 - ~3.50 - 3.80 ppm (Multiplets, 4H,

).
- IR Spectroscopy:
 - Amide Carbonyl: Strong band at 1620–1640

(Tertiary amide).
 - Hydroxyl: Broad band at 3300–3500

.[1]
 - Validation: Absence of a band at ~1740

confirms no ester impurity is present.

Pharmacophore Utility & Applications

- **Linker Chemistry:** The primary alcohol serves as a "handle" for attaching this scaffold to drugs, creating prodrugs that improve blood-brain barrier (BBB) penetration due to the benzyl group's lipophilicity.[1]
- **Heterocycle Synthesis:** This molecule is a direct precursor to N-benzyl-morpholin-3-one via intramolecular cyclization (using chloroacetyl chloride instead of acetic anhydride, followed by base treatment).[1]
- **Surfactant Models:** Long-chain analogs (using fatty acids instead of acetic acid) are used as non-ionic surfactants in pharmaceutical formulations.[1]

References

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